molecular formula C17H17Cl2N3 B12969804 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12969804
M. Wt: 334.2 g/mol
InChI Key: FXONERAUUNYRJU-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is substituted with chloro and methyl groups, enhancing its chemical reactivity and stability. It is widely used as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its reactivity and stability. Its unique structure makes it particularly effective as a kinase inhibitor and valuable in cancer research .

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H17Cl2N3/c1-8-6-13(18)7-9(2)15(8)22-11(4)10(3)14-16(19)20-12(5)21-17(14)22/h6-7H,1-5H3

InChI Key

FXONERAUUNYRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)C)Cl

Origin of Product

United States

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